molecular formula C15H19Cl2N3O2S B4707040 2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide

2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide

Cat. No.: B4707040
M. Wt: 376.3 g/mol
InChI Key: UGBAZQSKRRMTFF-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide typically involves multi-step organic reactions The process begins with the chlorination of benzamide to introduce the dichloro groups at the 2 and 4 positionsIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide can be compared with similar compounds such as:

Properties

IUPAC Name

2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2S/c16-11-2-3-12(13(17)10-11)14(21)19-15(23)18-4-1-5-20-6-8-22-9-7-20/h2-3,10H,1,4-9H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBAZQSKRRMTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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